KadsuralignanB
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Overview
Description
Kadsuralignan B is a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Kadsuralignan B can be isolated from the chloroform extract of the rhizoma of Kadsura coccinea . The preparation involves extracting the plant material with 80% acetone, followed by partitioning with hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan B .
Chemical Reactions Analysis
Kadsuralignan B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles or electrophiles under suitable conditions to replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Kadsuralignan B has several scientific research applications:
Chemistry: Used as a reference compound for studying the chemical properties and reactions of dibenzocyclooctadiene lignans.
Biology: Investigated for its potential anti-inflammatory and anti-allergic activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Kadsuralignan B involves the inhibition of nitric oxide production in activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation .
Comparison with Similar Compounds
Kadsuralignan B is unique among dibenzocyclooctadiene lignans due to its specific molecular structure and biological activities. Similar compounds include:
Kadsuralignan A: Another dibenzocyclooctadiene lignan with anti-HIV activity.
Kadsuralignan C: Exhibits nitric oxide production inhibitory activity.
Schisantherin R and S: New dibenzocyclooctadiene lignans isolated from Kadsura coccinea with similar structural features.
Properties
Molecular Formula |
C27H32O11 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(8S,9S,10S,11S)-8-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C27H32O11/c1-12-21(37-13(2)28)15-9-18-23(36-11-35-18)25(34-8)19(15)20-16(26(27(12,4)30)38-14(3)29)10-17(31-5)22(32-6)24(20)33-7/h9-10,12,21,26,30H,11H2,1-8H3/t12-,21-,26-,27-/m0/s1 |
InChI Key |
JTGLGTVZVIMKBZ-OTOFBAIGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
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